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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of TMC-205 and its

analogues reveals a fascinating case of a mistaken identity in drug nomenclature, leading to

two distinct classes of compounds with entirely different therapeutic targets. The query "TMC-
205" can refer to a natural fungal metabolite with anticancer properties or, likely due to a

numerical mix-up, to the well-known Hepatitis C Virus (HCV) protease inhibitor, simeprevir,

which has the development code TMC-435.

This guide provides a detailed comparison of the SAR studies for both of these important

molecules, tailored for researchers, scientists, and drug development professionals.

Section 1: TMC-205 Analogues as Anticancer
Agents
TMC-205 is a natural product isolated from a fungal metabolite that has demonstrated

antiproliferative activity against various cancer cell lines.[1] However, its inherent light and air

sensitivity has necessitated the synthesis of more stable and potent analogues to enable

further biological investigation.[2]

Data Presentation: Antiproliferative Activity
The antiproliferative effects of TMC-205 and its synthesized analogues were evaluated against

the HCT-116 human colon cancer cell line. The quantitative data, presented as GI₅₀ values (the

concentration causing 50% growth inhibition), are summarized in the table below.
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Compound Modification
GI₅₀ (μM) against
HCT-116 Cells

Fold Change vs.
TMC-205

TMC-205 Parent Compound 68 ± 3 1x

Analogue 10 Decarboxylated ~204 ~3x less potent

Analogue 11 Alcohol
equipotent to TMC-

205
1x

Analogue 12
3-trifluoromethyl

ketone

2-8x more potent than

TMC-205
2-8x more potent

Analogue 16
Alkane (saturated

diene)

Complete loss of

activity
Inactive

Analogue 17 N-methylated
Less cytotoxic than

Analogue 12
-

Data sourced from Gao et al., 2014.[1]

The SAR studies indicate that:

The carboxyl group is important for cytotoxicity, as its removal in analogue 10 resulted in a

threefold decrease in potency.[1]

The negative charge of the carboxyl group is not essential, as the equipotent alcohol

analogue 11 demonstrated.[1]

Introducing an electron-withdrawing trifluoromethyl group, as in analogue 12, improves

stability and potency.[1]

The rigidity of the 1,3-diene moiety is crucial for activity, as its saturation in analogue 16 led

to a complete loss of antiproliferative effects.[1]

The N-H group on the indole ring may act as a hydrogen bond donor, as the N-methylated

analogue 17 was less potent than its counterpart.[1]
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Antiproliferative Activity Assay (HCT-116 Cells)

The following is a representative protocol for determining the antiproliferative activity of TMC-
205 analogues against the HCT-116 cell line, based on the cited literature.[1][3]

Cell Culture: HCT-116 cells are cultured in an appropriate medium, such as McCoy's 5A or

DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are

maintained in a humidified incubator at 37°C with 5% CO₂.[4]

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.[3]

Compound Treatment: The test compounds (TMC-205 and its analogues) are dissolved in a

suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are

then treated with these dilutions and incubated for 72 hours.[1]

Viability Assessment: After the incubation period, cell viability is assessed using a

colorimetric or luminescent assay, such as MTT, WST-1, or CellTiter-Glo.[3][5] The

absorbance or luminescence is measured using a microplate reader.

Data Analysis: The results are expressed as the percentage of cell growth inhibition relative

to a vehicle-treated control. The GI₅₀ value is calculated by fitting the data to a dose-

response curve.
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Caption: Workflow for the SAR studies of TMC-205 analogues.
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Caption: Activation of the SV40 promoter by TMC-205 analogues.

Section 2: TMC-435 (Simeprevir) Analogues as HCV
NS3/4A Protease Inhibitors
A search for "TMC-205" in the context of viral inhibitors often leads to confusion with TMC-435,

the development code for simeprevir. Simeprevir is a potent, orally administered macrocyclic

inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, an enzyme crucial for viral

replication.[6]

Data Presentation: Anti-HCV Activity
The in vitro activity of simeprevir (TMC-435) and its analogues is typically characterized by their

inhibition constant (Ki) against the purified enzyme and their half-maximal effective

concentration (EC₅₀) in cell-based HCV replicon assays.
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Compound
Modification/Genot
ype

Ki (nM) EC₅₀ (nM)

Simeprevir (TMC-435) Genotype 1a Protease 0.5 -

Simeprevir (TMC-435) Genotype 1b Protease 0.4 -

Simeprevir (TMC-435) Genotype 1b Replicon - 8.0

Analogue 20
Proline-NH-urea, 14-

membered ring
- 14

Analogue 23
Proline-NH-urea, 15-

membered ring
- 15

Analogue 36 - - 11

Analogue 37 - - 3.0

Analogue 40
8-methyl quinoline, P1

methyl
0.2 3.8

Data sourced from Lin et al., 2009 and Raboisson et al., 2014.[7][8]

The SAR studies on this class of macrocyclic inhibitors highlight:

The macrocyclic core, a cyclopropylsulfonamide moiety, and a phenanthridine ring are critical

for inhibitory activity.

Modifications to the P2 cyclopentane and P3 capping groups can significantly impact both

enzymatic potency and cellular activity.[8]

Introduction of an 8-methyl quinoline substituent and a methyl group in the P1

cyclopropylsulfonamide moiety, as in analogue 40, can improve both metabolic stability and

biological activity.[8]

Experimental Protocols
HCV Replicon Luciferase Assay
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This assay measures the ability of a compound to inhibit HCV RNA replication within a human

hepatoma cell line (Huh-7).[1][9]

Cell Line: Huh-7 cells stably maintaining a subgenomic HCV replicon (e.g., genotype 1b) that

includes a luciferase reporter gene are used.[1]

Assay Procedure:

Cell Seeding: The replicon-containing cells are plated in 96- or 384-well plates.

Compound Addition: Test compounds are serially diluted and added to the cells.

Incubation: Plates are incubated for 48-72 hours at 37°C.[1]

Luciferase Measurement: Cells are lysed, and luciferase activity is measured with a

luminometer. The signal is proportional to HCV RNA replication.[1]

Data Analysis: The EC₅₀ value is determined by plotting the percentage of inhibition of the

luciferase signal against the compound concentration.

NS3/4A Protease FRET Assay

This biochemical assay directly measures the inhibition of the purified HCV NS3/4A protease.

[3][10]

Principle: The assay uses a synthetic peptide substrate containing a cleavage site for the

protease, flanked by a fluorophore and a quencher pair (FRET). When the substrate is

cleaved, the FRET is disrupted, leading to an increase in fluorescence.[10]

Assay Procedure:

Reaction Setup: The reaction is set up in a microplate containing the assay buffer, the test

compound (inhibitor), and the recombinant NS3/4A protease.

Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.

Reaction Initiation: The FRET substrate is added to initiate the reaction.
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Fluorescence Measurement: The increase in fluorescence is monitored over time using a

fluorescence plate reader.[3]

Data Analysis: The initial reaction velocity is calculated. The IC₅₀ value (concentration of

inhibitor that causes 50% inhibition of protease activity) is determined from the dose-

response curve.
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Caption: Mechanism of action of Simeprevir (TMC-435).

Start Prepare Reagents
(Enzyme, Substrate, Inhibitor)

Dispense Inhibitor
into Microplate Add NS3/4A Protease Pre-incubate

(Inhibitor + Enzyme)
Initiate Reaction

(Add FRET Substrate) Measure Fluorescence Calculate IC50

Click to download full resolution via product page

Caption: Experimental workflow for an NS3/4A FRET assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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